5-vinyl-1H-tetrazole

Catalog No.
S3708116
CAS No.
18755-47-0
M.F
C3H4N4
M. Wt
96.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-vinyl-1H-tetrazole

CAS Number

18755-47-0

Product Name

5-vinyl-1H-tetrazole

IUPAC Name

5-ethenyl-2H-tetrazole

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

InChI

InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7)

InChI Key

VTQMJCSAHXYXPJ-UHFFFAOYSA-N

SMILES

C=CC1=NNN=N1

Canonical SMILES

C=CC1=NNN=N1

5-Vinyl-1H-tetrazole is a nitrogen-rich heterocyclic compound characterized by its unique structure, which includes a vinyl group attached to the tetrazole ring. The molecular formula for 5-vinyl-1H-tetrazole is C₃H₄N₄, and it features a melting point of approximately 131.2 ± 0.5 °C . This compound is notable for its potential in various

5-vinyl-1H-tetrazole is a molecule generating interest in medicinal chemistry due to its ability to act as a versatile building block for the synthesis of various heterocyclic compounds. These heterocyclic compounds can possess diverse biological activities, making 5-vinyl-1H-tetrazole a valuable tool for drug discovery [].

Here are some specific areas of research exploring 5-vinyl-1H-tetrazole's potential:

  • Synthesis of Novel Therapeutics

    Researchers are investigating the use of 5-vinyl-1H-tetrazole as a precursor for the development of new therapeutic agents. By incorporating this molecule into the structure of potential drugs, scientists aim to achieve desirable properties such as improved potency, selectivity, and metabolic stability [, ].

  • Exploration in Antibacterial Development

    Studies suggest that 5-vinyl-1H-tetrazole derivatives might exhibit antibacterial activity. This opens doors for further research into the development of novel antibiotics to combat drug-resistant bacteria [].

  • Polymerization: Upon heating, 5-vinyl-1H-tetrazole can spontaneously polymerize, leading to the formation of cross-linked polymers that are insoluble in solvents. This process can initiate at temperatures around 200 °C, where further heating results in degradation of the polymer .
  • Alkylation: The compound can be alkylated selectively at the terminal dimethylamino group without affecting the tetrazole ring. This reaction is facilitated through Hofmann elimination, regenerating the double bond at position 5 of the tetrazole ring .
  • Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions, which are critical for synthesizing various substituted tetrazoles .

The synthesis of 5-vinyl-1H-tetrazole typically involves a two-stage process:

  • Formation of Intermediate: The first stage involves the reaction of dimethylammonium azide with β-dimethylaminopropionitrile in dimethylformamide (DMF), yielding 5-(β-dimethylaminoethyl)tetrazole.
  • Exhaustive Alkylation: In the second stage, this intermediate undergoes exhaustive alkylation of the terminal dimethylamino group in water, leading to the formation of 5-vinyl-1H-tetrazole through Hofmann elimination .

Alternative methods for synthesizing related tetrazoles include using sodium azide with nitriles under various catalytic conditions, which can yield different substituted tetrazoles efficiently .

5-Vinyl-1H-tetrazole has several potential applications:

  • Polymer Chemistry: Its ability to polymerize makes it a candidate for developing nitrogen-rich polymers with desirable mechanical and thermal properties.
  • Pharmaceuticals: Due to its unique structure, it may serve as a scaffold for drug development, particularly in creating novel therapeutic agents.
  • Explosives: The nitrogen-rich nature of this compound suggests potential applications in energetic materials and explosives research .

While specific interaction studies on 5-vinyl-1H-tetrazole are scarce, research into similar compounds indicates that tetrazoles can form hydrogen bonds and engage in π-stacking interactions due to their electron-rich nitrogen atoms. These interactions are crucial for understanding their behavior in biological systems and materials science.

Several compounds share structural similarities with 5-vinyl-1H-tetrazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Methyl-5-vinyl-1H-tetrazoleSubstituted tetrazoleMethyl group enhances solubility and reactivity
2-Methyl-5-vinyl-1H-tetrazoleSubstituted tetrazoleAlters electronic properties compared to 5-vinyl
5-Bromo-1-vinyl-1H-tetrazoleHalogenated derivativeIncreased reactivity due to bromine substituent

These compounds exhibit variations in reactivity and stability due to differences in substitution patterns on the tetrazole ring. The presence of different functional groups alters their chemical behavior and potential applications, making them unique compared to 5-vinyl-1H-tetrazole.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

96.043596145 g/mol

Monoisotopic Mass

96.043596145 g/mol

Heavy Atom Count

7

Related CAS

29250-47-3

Wikipedia

1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride

Dates

Last modified: 08-20-2023

Explore Compound Types